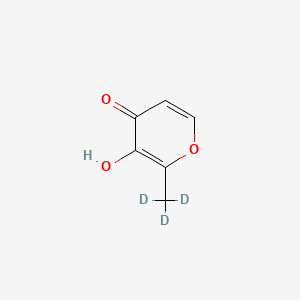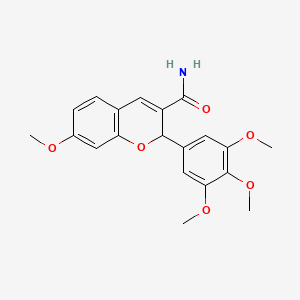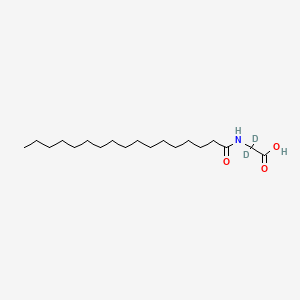
N-(1-Oxoheptadecyl)glycine-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Oxoheptadecyl)glycine-d2: is a deuterated labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of N-(1-Oxoheptadecyl)glycine, where the hydrogen atoms are replaced with deuterium. Deuterated compounds are often used in scientific research to study metabolic processes and pharmacokinetics due to their stability and traceability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxoheptadecyl)glycine-d2 involves the incorporation of deuterium into the parent compound, N-(1-Oxoheptadecyl)glycine. The process typically includes the following steps:
Starting Material: The synthesis begins with the preparation of N-(1-Oxoheptadecyl)glycine.
Deuteration: The hydrogen atoms in the compound are replaced with deuterium using deuterated reagents under specific reaction conditions. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent incorporation of deuterium into the compound. The production involves stringent quality control measures to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-Oxoheptadecyl)glycine-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(1-Oxoheptadecyl)glycine-d2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of isotope labeling
Wirkmechanismus
The mechanism of action of N-(1-Oxoheptadecyl)glycine-d2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound provide a stable and distinguishable marker, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Vergleich Mit ähnlichen Verbindungen
N-(1-Oxoheptadecyl)glycine: The non-deuterated parent compound.
Deuterated Glycine Derivatives: Other glycine derivatives labeled with deuterium.
Uniqueness: N-(1-Oxoheptadecyl)glycine-d2 is unique due to its specific deuterium labeling, which provides enhanced stability and traceability compared to its non-deuterated counterpart. This makes it particularly valuable in research applications where precise tracking of metabolic processes is required .
Eigenschaften
Molekularformel |
C19H37NO3 |
|---|---|
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
2,2-dideuterio-2-(heptadecanoylamino)acetic acid |
InChI |
InChI=1S/C19H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17-19(22)23/h2-17H2,1H3,(H,20,21)(H,22,23)/i17D2 |
InChI-Schlüssel |
AEKJBHKVBQSNGN-FBCWWBABSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



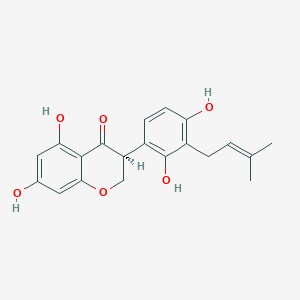
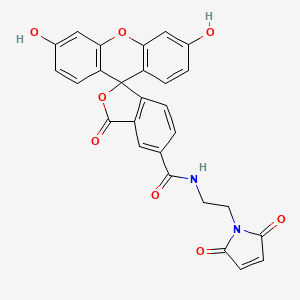
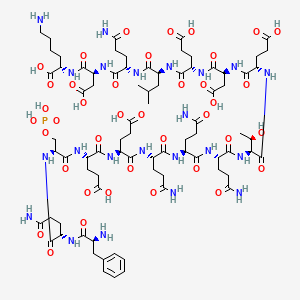
![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)
![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
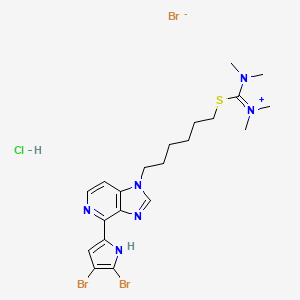

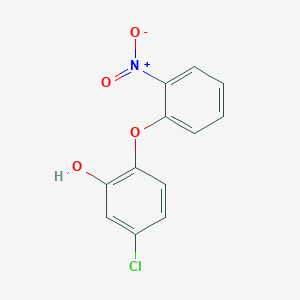
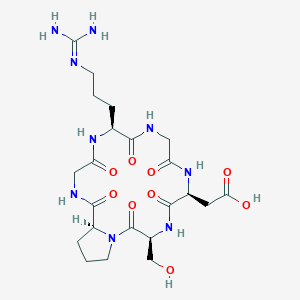
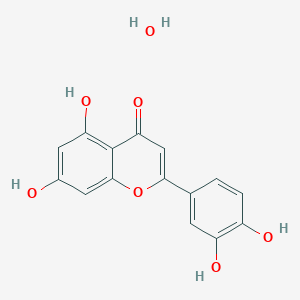
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
